
N,4,6-trimethylpyrimidine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4,6-trimethylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with three methyl groups and a sulfonamide group, making it a unique entity with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group, followed by methylation using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the steps of sulfonation, methylation, and purification through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
N,4,6-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidines.
科学研究应用
N,4,6-trimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
作用机制
The mechanism of action of N,4,6-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to its antibacterial and antifungal effects .
相似化合物的比较
Similar Compounds
2,4,6-trimethylpyrimidine: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
N-methylpyrimidine-2-sulfonamide: Contains fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
N,4,6-trimethylpyrimidine-2-sulfonamide is unique due to the presence of both multiple methyl groups and a sulfonamide group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
N,4,6-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-4-6(2)10-7(9-5)13(11,12)8-3/h4,8H,1-3H3 |
InChI 键 |
KBESZXUCJLSNJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
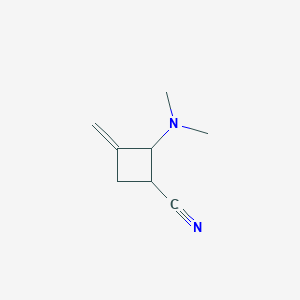
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
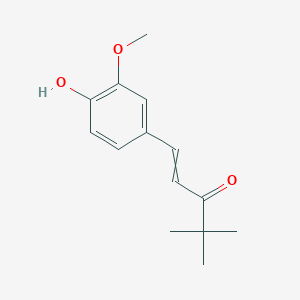
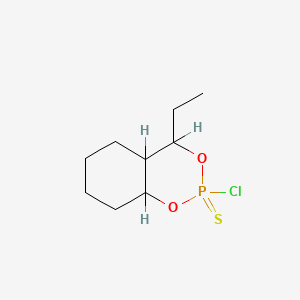
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

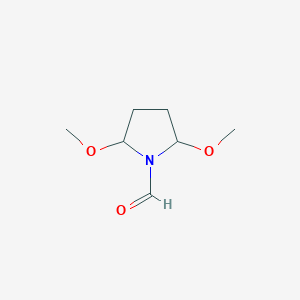
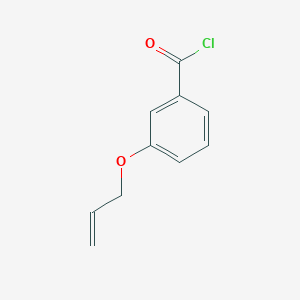
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)

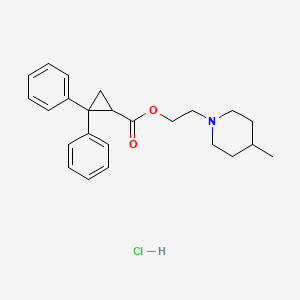

![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
